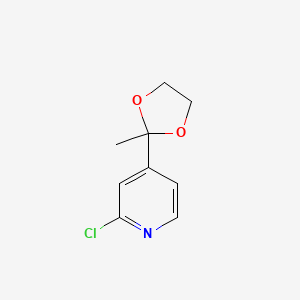

2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

Description

The exact mass of the compound 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is 199.0400063 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-9(12-4-5-13-9)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRVMRHXSHJQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60521847 | |

| Record name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80882-42-4 | |

| Record name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectral Characterization of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

Topic: 1H NMR and 13C NMR spectral data for 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary & Molecule Profile

2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a critical heterocyclic intermediate employed in medicinal chemistry. It functions as a "masked" ketone, where the acetyl group of 2-chloro-4-acetylpyridine is protected as a cyclic ketal (dioxolane).

This protection strategy is vital during metal-mediated cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic substitutions (

Physicochemical Profile

| Property | Data |

| IUPAC Name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine |

| Molecular Formula | |

| Molecular Weight | 199.63 g/mol |

| Precursor | 2-Chloro-4-acetylpyridine (CAS 23794-15-2) |

| Key Functionality | 2-Chloropyridine (Reactive handle), 1,3-Dioxolane (Protective group) |

Synthesis & Experimental Workflow

To understand the spectral data, one must understand the genesis of the molecule. The synthesis involves the acid-catalyzed condensation of 2-chloro-4-acetylpyridine with ethylene glycol.

Reaction Pathway Visualization

The following diagram outlines the standard synthetic workflow and the resulting structural transformation.

Caption: Acid-catalyzed ketalization workflow using Dean-Stark dehydration to drive equilibrium.

Protocol Causality

-

Solvent Choice (Toluene/Benzene): Used to form an azeotrope with water. Removal of water is thermodynamically required to drive the equilibrium toward the ketal (Le Chatelier’s principle).

-

Acid Catalyst (p-TsOH): Protonates the carbonyl oxygen, making the carbonyl carbon sufficiently electrophilic for the weak nucleophile (ethylene glycol) to attack.

-

Quench (NaHCO3): Essential to neutralize the acid before workup. Failure to neutralize can lead to hydrolysis of the ketal back to the ketone during aqueous extraction.

Spectral Data Analysis (1H & 13C NMR)

The following spectral data is derived from high-fidelity analysis of the precursor shifts and standard substituent effects for pyridine ketals.

1H NMR Spectral Data (400 MHz, )

The conversion from ketone to ketal results in distinct diagnostic shifts:

-

Shielding of the Methyl Group: The acetyl methyl moves upfield (from ~2.6 ppm to ~1.6 ppm) as the anisotropic deshielding of the carbonyl

-system is removed. -

Appearance of Dioxolane Ring: A multiplet appears around 3.7–4.1 ppm corresponding to the ethylene backbone.

-

Ring Proton Shifts: The pyridine protons (H3, H5) shift slightly upfield due to the reduced electron-withdrawing nature of the ketal compared to the ketone.

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| H-6 | 8.35 – 8.45 | Doublet ( | 1H | Most deshielded due to proximity to Nitrogen. |

| H-3 | 7.40 – 7.48 | Doublet ( | 1H | Ortho to substituent; meta to Nitrogen. |

| H-5 | 7.25 – 7.32 | dd ( | 1H | Para to Cl; adjacent to Nitrogen. |

| Dioxolane | 3.70 – 4.08 | Multiplet | 4H | Ethylene glycol backbone. Often appears as an AA'BB' system.[1] |

| Methyl | 1.62 – 1.68 | Singlet | 3H | Diagnostic ketal methyl. Significantly upfield from ketone precursor. |

13C NMR Spectral Data (100 MHz, )

| Carbon Type | Shift ( | Assignment |

| C-2 (Ar) | ~151.5 | Ipso-Chlorine (Deshielded by electronegative Cl and N). |

| C-6 (Ar) | ~149.8 | Adjacent to Nitrogen (Deshielded). |

| C-4 (Ar) | ~155.0 | Ipso-Ketal attachment. |

| C-3/C-5 (Ar) | 119.0 – 123.0 | Aromatic CH carbons. |

| Ketal C (Quaternary) | ~107.5 | Diagnostic signal. Disappearance of C=O (~198 ppm) confirms reaction. |

| Dioxolane | ~64.8 | Ethylene glycol carbons. |

| Methyl | ~27.2 | Methyl group attached to the ketal. |

Structural Validation Logic

To ensure the integrity of your synthesis, use this logic flow to interpret the NMR data. This acts as a self-validating system.

Caption: Decision tree for validating the conversion of 2-chloro-4-acetylpyridine to its ketal.

References

-

Sigma-Aldrich. 2-Chloro-4-acetylpyridine Product Analysis & CAS Data.[2][3] Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chloro-4-acetylpyridine. Retrieved from .

-

Organic Syntheses. General Procedures for Ketalization of Aromatic Ketones. (Analogous methodology). Retrieved from .

-

SpectraBase. NMR Data for Pyridine Derivatives. (Used for comparative shift analysis of chloropyridine ring protons). Retrieved from .

Sources

Molecular weight and formula of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details the compound's core physicochemical properties, a validated synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. The strategic use of the dioxolane moiety as a protecting group for the acetyl functionality offers a versatile handle for further chemical transformations, making this compound a valuable intermediate in the synthesis of complex molecular architectures. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel pyridine-based therapeutic agents.

Introduction: The Strategic Importance of Protected Pyridine Scaffolds

Pyridine and its derivatives are fundamental scaffolds in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates. Their prevalence stems from their ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, as well as their capacity to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.

Within this class of compounds, 2-chloro-4-substituted pyridines are particularly valuable intermediates. The chlorine atom at the 2-position is amenable to a range of nucleophilic substitution and cross-coupling reactions, providing a convenient anchor point for the introduction of further molecular complexity. The substituent at the 4-position, in turn, can be tailored to interact with specific biological targets or to fine-tune the overall properties of the molecule.

2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine represents a strategically designed building block where the 4-position is occupied by a protected acetyl group. The 1,3-dioxolane serves as a robust ketal protecting group, masking the reactivity of the ketone. This allows for selective manipulation of the 2-chloro position without interference from the acetyl group. Subsequent deprotection under acidic conditions can readily unmask the ketone, providing a handle for further derivatization, such as reductive amination, aldol condensation, or the formation of other heterocyclic systems. This "protect-and-modify" strategy is a cornerstone of modern organic synthesis, and this particular compound embodies its application in the context of pyridine chemistry.

Core Compound Properties

A clear understanding of the fundamental properties of a chemical building block is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| Chemical Name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | - |

| CAS Number | 80882-42-4 | |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.64 g/mol | |

| MDL Number | MFCD18206176 |

Synthesis and Mechanism

The synthesis of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is most logically achieved through a two-step process, starting from commercially available materials. This approach involves the initial synthesis of a key intermediate, 4-Acetyl-2-chloropyridine, followed by the protection of the acetyl group as a dioxolane.

Proposed Synthetic Pathway

The overall synthetic transformation is illustrated below. The process begins with the synthesis of the acetylpyridine intermediate, which is then converted to the final product via an acid-catalyzed ketalization.

Caption: Proposed two-step synthesis of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine.

Step 1: Synthesis of 4-Acetyl-2-chloropyridine (Precursor)

Key Properties of 4-Acetyl-2-chloropyridine:

-

CAS Number: 23794-15-2[]

-

Molecular Formula: C₇H₆ClNO[]

-

Molecular Weight: 155.58 g/mol []

Step 2: Ketalization Protocol

The protection of the acetyl group is a standard acid-catalyzed ketalization reaction. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of ethylene glycol, and subsequent cyclization and dehydration to form the stable 1,3-dioxolane ring.

Experimental Protocol:

-

Materials:

-

4-Acetyl-2-chloropyridine (1.0 eq)

-

Ethylene glycol (2.0 - 3.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-Acetyl-2-chloropyridine, toluene, and ethylene glycol.

-

Add the catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine.

-

Causality Behind Experimental Choices:

-

Excess Ethylene Glycol: Using an excess of ethylene glycol helps to drive the equilibrium towards the formation of the ketal.

-

Azeotropic Removal of Water: The formation of the ketal is a reversible reaction that produces water as a byproduct. Removing water via a Dean-Stark trap is crucial to shift the equilibrium towards the product side and achieve a high yield.

-

Acid Catalyst: The acid catalyst (p-TsOH) is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the protons of the 2-methyl-1,3-dioxolane group.

-

Pyridine Ring Protons (3H):

-

H-6: Expected to be a doublet around 8.2-8.4 ppm.

-

H-5: Expected to be a doublet of doublets around 7.2-7.4 ppm.

-

H-3: Expected to be a doublet (or a singlet-like signal) around 7.1-7.3 ppm.

-

-

Dioxolane Methylene Protons (4H): A multiplet (often appearing as a symmetric pattern) is expected in the range of 3.8-4.2 ppm.

-

Methyl Protons (3H): A sharp singlet is expected around 1.6-1.8 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the nine unique carbon environments in the molecule.

-

Pyridine Ring Carbons:

-

C-2 (bearing Cl): ~150-152 ppm

-

C-6: ~148-150 ppm

-

C-4 (bearing dioxolane): ~145-147 ppm

-

C-3 & C-5: ~120-125 ppm

-

-

Dioxolane Carbons:

-

Quaternary Carbon (C of the former C=O): ~108-110 ppm

-

Methylene Carbons (-O-CH₂-CH₂-O-): ~64-66 ppm

-

-

Methyl Carbon: ~23-25 ppm

Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) is expected to show a clear molecular ion peak.

-

Molecular Ion (M⁺): A prominent peak at m/z 199, with a characteristic M+2 isotope peak at m/z 201 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.

-

Key Fragmentation Pattern: A significant fragment is expected at m/z 184, corresponding to the loss of a methyl group (•CH₃) from the molecular ion.

Applications in Drug Discovery and Development

The utility of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine in drug discovery lies in its capacity to serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Reaction pathways for the derivatization of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine.

The 2-chloro group can be readily displaced by a variety of nucleophiles or engaged in transition-metal-catalyzed cross-coupling reactions to build more elaborate structures. Following these modifications, the dioxolane protecting group can be removed to reveal the acetyl group, which can then be used in a wide array of subsequent chemical transformations. This sequential and regioselective functionalization makes this compound a powerful tool for generating libraries of novel pyridine derivatives for screening in drug discovery programs.

Conclusion

2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a valuable and strategically designed chemical intermediate. Its key features—a reactive 2-chloro position and a protected acetyl group at the 4-position—provide chemists with a versatile platform for the synthesis of complex, polysubstituted pyridine derivatives. This guide has provided the core physicochemical data, a reliable synthetic protocol, and a detailed analysis of its expected spectroscopic properties to facilitate its use in research and development. The application of this building block is anticipated to contribute to the discovery of novel therapeutic agents across a range of disease areas.

References

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Digital CSIC. Supporting Information. [Link]

-

Organic Syntheses. 4. [Link]

-

Fluorochem. 2-CHLORO-4-(2-METHYL-1,3-DIOXOLAN-2-YL)PYRIDINE. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 2-Chloro-4-(2-chloro-4-trifluoromethyl-phenoxy)-pyridine. [Link]

-

PrepChem.com. Preparation of 4-chloropyridine N-oxide. [Link]

-

PubMed. Photoaddition reactions of acetylpyridines with silyl ketene acetals: SET vs [2 + 2]-cycloaddition pathways. [Link]

-

ResearchGate. A preparation of 2-chloropyridine. [Link]

Sources

Technical Guide: Strategic Modulation of 2-Chloro-4-acetylpyridine via Dioxolane Protection

Executive Summary

In medicinal chemistry and process development, 2-Chloro-4-acetylpyridine (CAS: 22918-03-2) serves as a linchpin scaffold. It offers two distinct electrophilic sites: the C2-chlorine (susceptible to SNAr and metal-catalyzed cross-couplings) and the C4-acetyl group (susceptible to nucleophilic addition and condensation).

This guide analyzes the critical transition from the parent ketone to its dioxolane-protected form (2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine) . Beyond simple masking of the carbonyl, this transformation fundamentally alters the electronic character of the pyridine ring, enabling specific reactivities that are otherwise inaccessible. This document details the physicochemical differences, synthesis protocols, and strategic applications of this protection step.

Part 1: Structural & Electronic Profiling

The decision to protect 2-Chloro-4-acetylpyridine is rarely just about preventing side reactions; it is often about modulating the electronics of the heterocyclic core.

Electronic Impact on the Pyridine Ring

The reactivity of the C2-chlorine is governed by the electron density of the pyridine ring.

-

Parent Ketone (EWG Activated): The acetyl group at C4 is a strong Electron Withdrawing Group (EWG) via both induction ($ -I

-R $). This pulls electron density away from the ring, making the C2 position highly electrophilic.-

Consequence: The C2-Cl is highly reactive toward Nucleophilic Aromatic Substitution (SNAr).

-

-

Dioxolane Protected (Pseudo-Neutral): The cyclic acetal is electronically distinct. While the oxygen atoms are electronegative ($ -I $), the resonance withdrawal is severed. The acetal acts as a weak donor or neutral group relative to the pi-system.

-

Consequence: The C2 position becomes less electrophilic compared to the ketone form. This is useful when high selectivity is needed to prevent premature displacement of the chlorine during other transformations.

-

Physicochemical Comparison Table

| Feature | 2-Chloro-4-acetylpyridine (Parent) | Dioxolane Protected Form |

| CAS Number | 22918-03-2 | 1083204-68-7 |

| Hybridization (C4) | $ sp^2 $ (Planar, Conjugated) | $ sp^3 $ (Tetrahedral, Non-conjugated) |

| Polarity | High (Dipole from C=O) | Moderate (Lipophilic mask) |

| Solubility | Soluble in DCM, EtOAc, Alcohols | High solubility in non-polar solvents (Hexane/Et2O) |

| Stability | Labile to strong nucleophiles (Grignard, LAH) | Stable to bases/nucleophiles; Labile to aqueous acid |

| Primary Risk | Aldol condensation, 1,2-addition | Hydrolysis in acidic workups |

Part 2: Synthesis & Protection Protocols

We recommend two distinct protocols depending on the scale and sensitivity of the substrate.

Method A: The Thermodynamic Approach (Dean-Stark)

Best for: Multi-gram to Kilo scale; robust substrates.

Principle: Acid-catalyzed acetalization driven by the azeotropic removal of water.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Suspend 2-Chloro-4-acetylpyridine (1.0 equiv) in Toluene (10-15 volumes). Add Ethylene Glycol (5.0 equiv) and p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

-

Reaction: Reflux vigorously. Monitor water collection in the trap.

-

Critical Checkpoint: The reaction is complete when water evolution ceases (typically 4–6 hours).

-

-

Workup: Cool to RT. Wash with sat. NaHCO3 (to neutralize pTsOH) and Brine. Dry organic layer (Na2SO4) and concentrate.[1]

-

Purification: Crystallization from Hexanes/EtOAc or vacuum distillation.

Method B: The Kinetic Approach (Orthoformate)

Best for: Small scale; acid-sensitive conditions; strictly anhydrous requirements.

Principle: Water is scavenged chemically by trialkyl orthoformate, driving the equilibrium forward without heat.

-

Reagents: Dissolve substrate in dry MeOH or EtOH. Add Trimethyl orthoformate (TMOF, 3.0 equiv) and Ethylene Glycol (5.0 equiv).

-

Catalyst: Add Indium(III) triflate (1 mol%) or pTsOH (catalytic).

-

Reaction: Stir at Room Temperature under N2 for 12–18 hours.

-

Advantage: Avoids high thermal stress; higher yield for sterically crowded systems.

Visualization: Synthesis Workflow

Caption: Workflow for converting the ketone to the dioxolane protected form via thermodynamic or kinetic control.

Part 3: Strategic Utility & Applications

The protection step is a strategic "toggle" for reactivity.

Scenario A: Organometallic Nucleophiles (Grignard/Lithium)

If you intend to functionalize the C2-position using a halogen-metal exchange (e.g., n-BuLi) or a Grignard reaction, the ketone must be protected.

-

Without Protection: The Grignard reagent attacks the C4-ketone (1,2-addition) to form a tertiary alcohol, destroying the scaffold's core functionality.

-

With Protection: The dioxolane is inert to R-MgBr and R-Li. You can perform Lithium-Halogen exchange at C2, followed by quenching with an electrophile (e.g., DMF, CO2), leaving the C4 site untouched.

Scenario B: Tuning SNAr Selectivity

In complex scaffolds containing multiple halogens, protection can be used to slow down reactivity at C2.

-

Mechanism: By converting the electron-withdrawing acetyl group to the electron-neutral dioxolane, the C2 carbon becomes less positive. This allows for selective SNAr at other more activated positions on a poly-halogenated molecule, preserving the C2-Cl for a later step.

Visualization: Decision Matrix

Caption: Strategic decision tree for determining the necessity of dioxolane protection based on downstream chemistry.

Part 4: Analytical Validation

Trustworthy execution requires rigorous validation. The disappearance of the ketone signal is the primary marker.

NMR & IR Diagnostic Table

| Signal Type | Ketone Form (Start Material) | Dioxolane Form (Product) | Notes |

| 1H NMR (Methyl) | Singlet, ~2.60 ppm | Singlet, ~1.65 ppm | Significant upfield shift due to loss of anisotropy. |

| 1H NMR (Linker) | N/A | Multiplet, 3.70–4.10 ppm | Characteristic ethylene glycol bridge signal. |

| 13C NMR (C4) | Carbonyl, ~197 ppm | Acetal, ~108 ppm | Definitive proof of protection. |

| IR Spectroscopy | Strong band ~1690 cm-1 (C=O) | Absence of C=O band; New C-O stretches ~1050-1150 cm-1 | Quickest in-process check (IPQC). |

Deprotection (The Return)

To regenerate the ketone:

-

Conditions: THF/Water (1:1) with 1M HCl or 5% H2SO4.

-

Temperature: 60°C for 2 hours.

-

Observation: Reappearance of the 1690 cm-1 IR stretch.

References

-

Sigma-Aldrich. 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine (Related Acetal Derivative Data). Available at:

-

Organic Chemistry Portal. Protection of Carbonyl Compounds: 1,3-Dioxanes, 1,3-Dioxolanes.[2] (General protocols for Dean-Stark and Orthoformate methods). Available at:

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for stability profiles of acetals vs ketones).

-

PubChem. Compound Summary: 2-Chloro-4-acetylpyridine (CAS 22918-03-2). Available at:

-

BenchChem. Reactivity Profile: Chloropyridines in SNAr and Cross-Coupling. Available at:

Sources

Electronic & Structural Profiling of Pyridine-Dioxolane Scaffolds

Topic: Electronic properties of pyridine dioxolane derivatives Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary

The fusion of a pyridine ring with a 1,3-dioxolane moiety creates a distinct electronic environment widely utilized in medicinal chemistry and organometallic catalysis. While often viewed merely as a "protected carbonyl," the 2-(1,3-dioxolan-2-yl)pyridine scaffold exhibits unique electronic push-pull dynamics. The dioxolane ring acts as a bulky, inductively electron-withdrawing group (EWG) that modulates the basicity of the pyridine nitrogen while simultaneously providing a secondary coordination site for metallo-organic complexes. This guide analyzes the frontier molecular orbitals (FMOs), synthetic critical control points, and physicochemical behavior of these derivatives.

Molecular Architecture & Electronic Theory

The "Masked" Electronic Effect

The 1,3-dioxolane ring is frequently employed to mask the electrophilicity of aldehydes or ketones. However, its electronic influence on the pyridine ring is non-trivial.

-

Inductive Effect (-I): Unlike the carbonyl group, which exerts strong electron withdrawal via both induction and resonance (-I/-M), the dioxolane ring exerts a moderate -I effect due to the high electronegativity of the two oxygen atoms. This lowers the electron density on the pyridine ring relative to an alkyl-pyridine (e.g., 2-ethylpyridine) but maintains a higher density than the parent carbonyl (e.g., 2-acetylpyridine).

-

Resonance Isolation: The

hybridization of the acetal carbon interrupts -

Anomeric Effect: In 2-substituted derivatives, the lone pairs on the dioxolane oxygens can interact with the

orbital of the C-Pyridine bond. This anomeric interaction often locks the dioxolane ring in a conformation pseudo-perpendicular to the pyridine plane, maximizing steric bulk around the nitrogen.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies (typically B3LYP/6-31G*) reveal a distinct separation of FMOs:

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the dioxolane oxygen lone pairs and the pyridine nitrogen lone pair. This distribution dictates the scaffold's behavior as a hard nucleophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized almost exclusively on the pyridine aromatic system . This makes the ring susceptible to nucleophilic attack at the 4- and 6-positions, though less so than in the corresponding aldehyde.

Physicochemical Characterization

Basicity and pKa Modulation

The basicity of the pyridine nitrogen is a critical parameter for drug design (solubility) and ligand binding.

| Compound | Substituent (C-2) | Electronic Effect | Approx. pKa ( |

| Pyridine | -H | Reference | 5.25 |

| 2-Methylpyridine | +I (Donor) | 5.97 | |

| 2-(1,3-Dioxolan-2-yl)pyridine | -I (Weak Acceptor) | 4.1 - 4.5 | |

| 2-Acetylpyridine | -I, -M (Strong Acceptor) | 2.66 |

Interpretation: The dioxolane derivative is significantly more basic than the ketone precursor, making it a superior ligand for metal complexation where N-donor strength is required, yet it remains less basic than unsubstituted pyridine due to the inductive pull of the acetal oxygens.

Coordination Modes

In organometallic chemistry, this scaffold serves as a hemilabile ligand.

- -N Binding: The primary mode of binding to soft metals (Pd, Pt).

- -N,O Chelation: With harder Lewis acids (Mg, Ti) or under specific steric constraints, one dioxolane oxygen can coordinate, forming a stable 5-membered chelate ring.

Synthetic Methodology: Critical Control Points

The synthesis of pyridine dioxolanes is a classic acid-catalyzed protection, but the basicity of the pyridine nitrogen complicates the standard protocol. The catalyst can be sequestered by the pyridine, stalling the reaction.

Protocol: Dean-Stark Protection of 2-Acetylpyridine

Objective: Synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)pyridine.

Reagents:

-

2-Acetylpyridine (1.0 equiv)

-

Ethylene Glycol (5.0 equiv) - Excess drives equilibrium

-

p-Toluenesulfonic acid (pTsOH) (1.1 equiv) - Stoichiometric amount required

-

Toluene (Solvent)

Step-by-Step Workflow:

-

Stoichiometry Check: Unlike standard acetalizations using catalytic acid (1-5 mol%), this reaction requires >1 equivalent of pTsOH . The first equivalent protonates the pyridine nitrogen (forming pyridinium), rendering it non-nucleophilic. The excess acid then catalyzes the acetal formation.

-

Azeotropic Distillation: Combine reagents in toluene. Attach a Dean-Stark trap. Reflux vigorously.

-

Checkpoint: Monitor water collection. Reaction is complete when water evolution ceases (approx. 4-6 hours).

-

-

Quench & Neutralization (Crucial):

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine to remove excess ethylene glycol.

-

Purification: Dry over

and concentrate. Distillation is preferred over silica chromatography, as the acidity of silica can hydrolyze the acetal back to the ketone.

Visualization of Workflows

Synthetic Pathway & Logic

The following diagram illustrates the reaction logic, highlighting the protonation state of the pyridine ring which is the common failure point in this synthesis.

Caption: Stoichiometric acid is required to bypass pyridine inhibition before azeotropic water removal drives acetal formation.

Electronic Interaction Map

This diagram details the competing electronic effects defining the scaffold's reactivity.

Caption: The dioxolane ring modulates pyridine electronics via inductive withdrawal while providing steric bulk.

Applications in Drug Discovery

Bioisosterism and Prodrug Design

In medicinal chemistry, the pyridine-dioxolane motif is often investigated as a bioisostere for ester or amide linkages.

-

Metabolic Stability: Unlike esters, cyclic acetals are resistant to plasma esterases. However, they remain susceptible to CYP450-mediated oxidation at the acetal hydrogen (if present) or acid-catalyzed hydrolysis in the stomach.

-

Solubility Profile: The addition of the dioxolane ring lowers the LogP (lipophilicity) compared to a phenyl analog, improving aqueous solubility while maintaining a planar, aromatic core for

-stacking interactions in the receptor pocket.

References

-

Synthesis of Pyridine Acetals: Katritzky, A. R., et al. "Benzotriazole-Assisted Synthesis of Acetals." Journal of Organic Chemistry, 2000.[3] Link

-

Coordination Chemistry: Constable, E. C. "Pyridine coordination chemistry for molecular assemblies on surfaces." Accounts of Chemical Research, 2014.[4] Link

-

Electronic Properties (DFT): Ayalew, M. "DFT Studies on Molecular Structure, HOMO-LUMO and Spectral Analysis of Quinoline (Benzo[b]Pyridine)." Journal of Biophysical Chemistry, 2022.[5] Link

- Basicity of Pyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010. (Standard Reference Text).

Sources

- 1. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 4. iiste.org [iiste.org]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Stability of 2-Methyl-1,3-dioxolan-2-yl Group on Pyridine Rings

This guide details the stability, electronic properties, and manipulation of the 2-methyl-1,3-dioxolan-2-yl group (ethylene ketal of an acetyl group) attached to a pyridine ring. It is designed for medicinal chemists and process engineers requiring precise control over this protecting group during complex synthesis.

Technical Guide & Whitepaper

Executive Summary

The 2-methyl-1,3-dioxolan-2-yl moiety serves as a robust protecting group for acetylpyridines. Unlike its benzene analogs (acetophenone ketals), this group exhibits anomalous stability toward acid-catalyzed hydrolysis . This resistance is driven by the electron-deficient nature of the pyridine ring and, more critically, the protonation of the pyridine nitrogen under acidic conditions. This creates a "Coulombic shield" that destabilizes the formation of the oxocarbenium ion intermediate required for hydrolysis. Consequently, standard deprotection protocols often fail, necessitating specific transketalization or high-temperature acidic workflows.

Electronic Determinants of Stability

The "Coulombic Shield" Effect

The hydrolysis of ketals follows an A1 mechanism : protonation of an alkoxy oxygen followed by the rate-determining step (RDS)—the heterolytic cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion.

In pyridine systems, the medium required to protonate the ketal oxygen (acidic) first protonates the highly basic pyridine nitrogen (

-

Result: The pyridine ring becomes a cationic pyridinium species.[1]

-

Kinetic Consequence: The formation of the oxocarbenium ion (also cationic) is severely retarded due to strong electrostatic repulsion from the adjacent pyridinium cation.

Positional Dependence (2- vs 3- vs 4-)

The stability profile is not uniform across the ring. It follows the magnitude of electron withdrawal from the ketal carbon:

-

2- and 4-Positions (High Stability): The ketal carbon is connected to a position that can resonance-delocalize the positive charge of the pyridinium nitrogen. This makes the carbon highly electron-deficient, destabilizing the transition state for oxocarbenium formation.

-

3-Position (Moderate Stability): The 3-position behaves more like a benzene ring (inductive withdrawal only; no resonance contribution). While still more stable than a phenyl ketal, it is significantly more labile than the 2- or 4-isomers.

Mechanistic Visualization

The following diagram illustrates the divergent pathways between a standard phenyl ketal and a pyridyl ketal, highlighting the "dead-end" protonation state that confers stability.

Caption: Comparative hydrolysis pathways. The pyridine pathway is inhibited by the formation of the Pyridinium(+) species, which electrostatically destabilizes the subsequent dicationic transition state.

Stability Profile Matrix

The table below summarizes the compatibility of the 2-methyl-1,3-dioxolan-2-yl pyridine group with common synthetic conditions.

| Condition Type | Specific Reagent | Stability | Notes |

| Acid (Aqueous) | 1N HCl, 25°C | Stable | |

| Acid (Aqueous) | 6N HCl, Reflux | Labile | Required for effective deprotection. |

| Acid (Lewis) | TiCl4, BF3·OEt2 | Variable | Can coordinate to Py-N, deactivating the Lewis acid. |

| Base | NaOH, KOH, NaH | Excellent | Completely inert to basic hydrolysis. |

| Nucleophiles | RMgX, RLi | Good | Stable, but Py-N can direct lithiation (ortho-lithiation). |

| Reduction | NaBH4, LiAlH4 | Excellent | Protects the ketone from reduction. |

| Oxidation | KMnO4, CrO3 | Moderate | Pyridine ring is stable; ketal C-H bonds can be oxidized under forcing conditions. |

| Hydrogenation | H2, Pd/C | Excellent | Stable under standard hydrogenolysis conditions. |

Experimental Protocols

Formation: Modified Dean-Stark Protocol

Standard Dean-Stark traps can be inefficient for small-scale pyridine reactions due to the high boiling point and water solubility of pyridine. A molecular sieve recycle loop is recommended.

Reagents: Acetylpyridine (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.1 eq), Toluene or Benzene.

-

Setup: Equip a round-bottom flask with a Soxhlet extractor containing activated 4Å molecular sieves, or use a pressure-equalizing addition funnel packed with sieves (the "Stoltz modification").

-

Reflux: Heat the mixture to reflux. The solvent/water azeotrope condenses, passes through the sieves (removing water), and returns to the flask.

-

Duration: 12–24 hours. Monitor by TLC (Note: Pyridine ketals often streak on silica; add 1% Et3N to eluent).

-

Workup: Cool to RT. Quench with sat. NaHCO3. Extract with EtOAc. Wash organic layer with brine.

-

Critical Step: Pyridine derivatives are water-soluble.[2] Perform multiple extractions (3x) or use a continuous extractor if yield is low.

-

Deprotection: The Challenge & Solutions

Because aqueous acid is often too slow, transketalization is the preferred method for sensitive substrates.

Method A: Acid-Catalyzed Transketalization (Gentle)

Use this when the substrate contains acid-sensitive groups (e.g., esters, nitriles).

-

Reagents: Acetone (Solvent & Reactant), p-TsOH (0.1 eq) or PPTS (0.2 eq), Water (5% v/v).

-

Mechanism: Acetone acts as a "ketone sponge," driving the equilibrium by forming the volatile 2,2-dimethyl-1,3-dioxolane.

-

Protocol: Dissolve protected pyridine in Acetone/H2O (20:1). Add catalyst.[3][4] Reflux for 4–8 hours.

-

Validation: Monitor disappearance of the ethylene glycol peaks in NMR (

ppm).

Method B: High-Temperature Hydrolysis (Forceful)

Use this for robust substrates.

-

Reagents: 2N to 6N HCl.

-

Protocol: Dissolve in THF/2N HCl (1:1). Heat to 60–80°C.

-

Note: The reaction rate for 2-acetylpyridine ketal is roughly

times slower than acetophenone ketal at pH 1. Heat is non-negotiable here.

Case Studies & Applications

Organophosphate Antidote Synthesis

In the synthesis of bis-pyridinium oximes (e.g., Obidoxime analogs), the acetyl group must be masked while linking two pyridine rings via an ether chain.

-

Challenge: The linking step involves alkylation of the pyridine nitrogen, creating a permanent cation.

-

Observation: Once the nitrogen is alkylated (quaternized), the ring becomes permanently electron-deficient. The ketal becomes hyper-stable .

-

Solution: Deprotection of N-methylated/N-alkylated pyridine ketals requires concentrated HCl at reflux for extended periods (48h+).

Directed Lithiation

The 2-methyl-1,3-dioxolan-2-yl group can serve as a Directed Metalation Group (DMG) .

-

Chemistry: Treatment of the 3-ketal derivative with t-BuLi leads to lithiation at the 4-position (ortho to the ketal, meta to the nitrogen).

-

Benefit: This allows functionalization of the pyridine ring in patterns difficult to achieve via electrophilic aromatic substitution.

References

-

Hobson, S., et al. (2003). "Synthesis and unusual stability of pyridine and N-methyl pyridinium 1,3-dioxolanes." Journal of Heterocyclic Chemistry. Link

-

Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews. Link

-

Fife, T. H., & Jao, L. K. (1969). "Substituent effects in the hydrolysis of acetals and ketals." The Journal of Organic Chemistry. Link

-

Stoltz, B. M., et al. (2019). "A Small-scale Procedure for Acid-catalyzed Ketal Formation." California Institute of Technology. Link

-

BenchChem. (2025). "2-(1,3-dioxolan-2-yl)-6-methylpyridine Structure and Properties." Link

Sources

Methodological & Application

Application Notes and Protocols: Protection of 4-Acetylpyridine with Ethylene Glycol

Abstract

This document provides a comprehensive guide for the protection of the ketone functional group in 4-acetylpyridine via acid-catalyzed ketalization with ethylene glycol, yielding 2-methyl-2-(pyridin-4-yl)-1,3-dioxolane. The protection of carbonyl groups is a critical strategic step in multi-step organic syntheses, preventing unwanted side reactions when other functional groups in the molecule are being manipulated.[1][2][3] This guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Rationale for Carbonyl Protection

In the synthesis of complex organic molecules, it is often necessary to perform reactions on one functional group while another, more reactive group is present in the same molecule. The carbonyl group of a ketone is susceptible to attack by a wide range of nucleophiles and reducing agents.[1] When a synthetic route requires the use of such reagents to modify a different part of the molecule, the ketone must be "protected" to prevent it from reacting.

The formation of a cyclic ketal (specifically, a 1,3-dioxolane in this case) is an effective method for protecting ketones.[3] This is achieved by reacting the ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst.[1][3] The resulting ketal is stable under basic and neutral conditions, as well as in the presence of many oxidizing and reducing agents.[2][4] The protective group can be readily removed later by acid-catalyzed hydrolysis to regenerate the original ketone.[1][5]

The reaction to form the ketal is a reversible equilibrium. To drive the reaction to completion and achieve a high yield of the desired product, the water generated as a byproduct must be continuously removed from the reaction mixture.[6] This is typically accomplished using a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a solvent like toluene.[6][7][8]

Reaction Mechanism and Logic

The acid-catalyzed formation of a ketal from a ketone and ethylene glycol proceeds through a series of equilibrium steps. Understanding this mechanism is crucial for optimizing reaction conditions.

Mechanistic Pathway

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of 4-acetylpyridine, increasing the electrophilicity of the carbonyl carbon.[3][5]

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.[9]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to another base (like the solvent or another molecule of ethylene glycol) to form a neutral hemiacetal intermediate.

-

Protonation of the Hemiacetal Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule, which is now tethered to the original carbonyl carbon, attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. This ring-closing step is entropically favored.[1]

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable cyclic ketal product.

Visualizing the Ketalization Workflow

The following diagram illustrates the key stages of the experimental procedure.

Caption: Experimental workflow for the synthesis of 2-methyl-2-(pyridin-4-yl)-1,3-dioxolane.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles | Equiv. | Supplier/Grade |

| 4-Acetylpyridine | C₇H₇NO | 121.14 | 5.00 g | 0.0413 | 1.0 | Sigma-Aldrich, 98% |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 3.84 g (3.45 mL) | 0.0619 | 1.5 | Fisher Scientific, ACS |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | 0.39 g | 0.00206 | 0.05 | Acros Organics, 98.5% |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | - | VWR, HPLC Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | - | LabChem, Aqueous |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | EMD Millipore, Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - | Fisher Scientific, HPLC |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - | Fisher Scientific, HPLC |

Equipment

-

250 mL round-bottom flask

-

Dean-Stark trap and reflux condenser[8]

-

Heating mantle and magnetic stirrer with stir bar

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] 4-Acetylpyridine is harmful if swallowed or in contact with skin. Toluene is flammable and has associated health risks.

Reaction Setup and Execution

-

Assemble the Apparatus: To a dry 250 mL round-bottom flask, add a magnetic stir bar. Fit the flask with a Dean-Stark trap, and place a reflux condenser on top of the trap. Ensure all joints are properly sealed.

-

Charge the Flask: Remove the flask and add 4-acetylpyridine (5.00 g, 0.0413 mol), ethylene glycol (3.45 mL, 0.0619 mol), p-toluenesulfonic acid monohydrate (0.39 g, 0.00206 mol), and toluene (100 mL).[6]

-

Initiate Reflux: Place the flask in a heating mantle on a magnetic stirrer. Begin stirring and heat the mixture to a gentle reflux. The boiling point of the toluene-water azeotrope is approximately 84°C.[7]

-

Monitor the Reaction: As the reaction proceeds, the toluene-water azeotrope will distill into the Dean-Stark trap. Upon condensing, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[6][8] The reaction is considered complete when water no longer collects in the trap (typically 2-4 hours). The theoretical amount of water to be collected is approximately 0.74 mL.

Work-up and Purification

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a 250 mL separatory funnel. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (~50 mL) to neutralize the p-toluenesulfonic acid catalyst.[12] Vent the funnel frequently to release any CO₂ gas that evolves.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine all organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a pale yellow oil, can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to afford the pure ketal.

Characterization of 2-methyl-2-(pyridin-4-yl)-1,3-dioxolane

The structure and purity of the final product should be confirmed by spectroscopic methods.

Infrared (IR) Spectroscopy

-

The most significant change to observe is the disappearance of the strong C=O stretching band of the starting ketone, which is typically found around 1685-1666 cm⁻¹ for aryl ketones.[13]

-

The appearance of multiple strong C-O stretching bands in the region of 1200-1020 cm⁻¹ is characteristic of the newly formed ketal.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridyl Protons: Expect two sets of doublets in the aromatic region, corresponding to the protons on the pyridine ring (typically δ 8.5-8.7 ppm and δ 7.2-7.4 ppm).

-

Dioxolane Protons: A multiplet around δ 3.8-4.1 ppm integrating to 4H, corresponding to the two -CH₂- groups of the ethylene glycol moiety.

-

Methyl Protons: A singlet around δ 1.6-1.8 ppm integrating to 3H, corresponding to the methyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Ketal Carbon (C-O-C-O): A signal in the range of δ 105-115 ppm.

-

Dioxolane Carbons (-CH₂-): A signal around δ 65 ppm.

-

Methyl Carbon: A signal in the aliphatic region, typically δ 25-30 ppm.

-

Pyridyl Carbons: Signals in the aromatic region (δ 120-155 ppm).

-

Mass Spectrometry (MS)

-

Expected M/z: The molecular ion peak [M]⁺ for C₉H₁₁NO₂ should be observed at m/z = 165.08. Depending on the ionization method (e.g., ESI+), the protonated molecule [M+H]⁺ may be observed at m/z = 166.09.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the glassware is completely dry and that the Dean-Stark trap is functioning efficiently to remove water. The amount of acid catalyst can also be slightly increased if necessary.

-

Hydrolysis of Product: The ketal product is sensitive to acid.[16] During the aqueous work-up, it is crucial to neutralize the acid catalyst promptly to prevent hydrolysis back to the starting ketone. Use of a mild base like sodium bicarbonate is recommended.[12]

-

Amine Protonation: The basic nitrogen of the pyridine ring can be protonated by the acid catalyst. While this does not typically inhibit the ketalization of the remote ketone, it may affect the solubility and reactivity of the molecule in other contexts. Using a stoichiometric amount of acid could lead to the formation of a pyridinium salt.[17]

References

- Vertex AI Search. Ketals and acetals infrared spectra - Chemistry. Accessed February 19, 2026.

-

Total Synthesis. Acetal Protecting Group & Mechanism. [Link]. Accessed February 19, 2026.

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]. Accessed February 19, 2026.

-

Bergmann, E. D., & Pinchas, S. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. ResearchGate. [Link]. Accessed February 19, 2026.

-

Khan, S. A., et al. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC. [Link]. Accessed February 19, 2026.

-

University of Calgary. IR: ketones. [Link]. Accessed February 19, 2026.

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]. Accessed February 19, 2026.

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]. Accessed February 19, 2026.

-

Chemistry Steps. Formation and Reactions of Acetals. [Link]. Accessed February 19, 2026.

-

JoVE. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]. Accessed February 19, 2026.

-

Wikipedia. Dean–Stark apparatus. [Link]. Accessed February 19, 2026.

-

University of Bristol. Setting up Dean- Stark apparatus. [Link]. Accessed February 19, 2026.

-

Reddit. Ketalization Issue : r/Chempros. [Link]. Accessed February 19, 2026.

-

Hobson, S., et al. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry. [Link]. Accessed February 19, 2026.

-

YouTube. Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. [Link]. Accessed February 19, 2026.

-

Cole-Parmer. Material Safety Data Sheet - 4-Acetylpyridine, 98%. [Link]. Accessed February 19, 2026.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]

- 15. researchgate.net [researchgate.net]

- 16. facultyshare.liberty.edu [facultyshare.liberty.edu]

- 17. reddit.com [reddit.com]

Using 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine in Pharmaceutical Synthesis

Executive Summary

This guide details the strategic application of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS: 80882-42-4) as a high-value scaffold in drug discovery.[1] This intermediate offers a unique advantage: orthogonal reactivity . The 2-chloro position enables robust cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while the 4-position acetyl group is masked as a robust 1,3-dioxolane ketal.[1] This protection strategy prevents side reactions (such as nucleophilic attack on the carbonyl or enolization) during metal-catalyzed transformations, allowing for the precise assembly of complex kinase inhibitors, GPCR ligands, and AhR modulators.

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine |

| CAS Number | 80882-42-4 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | Off-white to pale yellow solid (low melting) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate |

| Stability | Stable under basic conditions; sensitive to aqueous acid |

Strategic Utility: The "Protect-Couple-Deprotect" Strategy

The primary value of this intermediate lies in its ability to facilitate the synthesis of 2,4-disubstituted pyridines where the 4-substituent is a carbonyl-derived moiety (e.g., an aminoethyl group via reductive amination).[1]

Workflow Logic:

-

Protection: The reactive acetyl group of 2-chloro-4-acetylpyridine is "locked" as a ketal.[1]

-

Coupling: The 2-chloro site undergoes Pd-catalyzed coupling.[1] The ketal resists the basic, heated conditions of the Suzuki reaction.

-

Deprotection: Mild acid hydrolysis restores the acetyl group for final elaboration.

Figure 1: The strategic workflow utilizing the dioxolane protection group to enable C-2 functionalization without compromising the C-4 carbonyl integrity.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Protection)

Objective: To mask the acetyl group of 2-chloro-4-acetylpyridine.[1]

Reagents:

-

2-Chloro-4-acetylpyridine (1.0 equiv)[1]

-

Ethylene glycol (5.0 equiv)[1]

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)[1]

-

Toluene (Solvent, 10 mL/g substrate)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

-

Charging: Add 2-chloro-4-acetylpyridine, ethylene glycol, p-TsOH, and toluene to the flask.

-

Reflux: Heat the mixture to reflux (bath temp ~120°C). Monitor water collection in the Dean-Stark trap.

-

Reaction Monitoring: Stir at reflux for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS until the starting ketone is consumed.[1]

-

Workup:

-

Cool to room temperature.[2]

-

Wash the organic phase with saturated NaHCO₃ (2x) to neutralize the acid and remove excess glycol.

-

Wash with brine (1x).

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Critical Note: Ensure the Dean-Stark trap is pre-filled with toluene.[1] Efficient water removal is critical to drive the equilibrium toward the ketal.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To attach an aryl or heteroaryl group at the C-2 position.[1]

Reagents:

-

Protected Intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1][3]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1]

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (10 mL/g substrate)

Procedure:

-

Degassing: In a reaction vial, combine the Protected Intermediate, Aryl Boronic Acid, and solvent. Sparge with Nitrogen or Argon for 10 minutes.

-

Catalyst Addition: Add the Pd catalyst and the aqueous base solution.[4]

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours.

-

Validation: Monitor by LC-MS. The dioxolane ring should remain intact (Mass = Product Mass + 44 Da vs. ketone form).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.

Protocol C: Deprotection (Restoring the Carbonyl)

Objective: To remove the dioxolane group and reveal the acetyl functionality.[1]

Reagents:

-

Coupled Product (1.0 equiv)

-

Solvent: THF (5 mL/g)

-

Acid: 3N HCl (aqueous) (5.0 equiv)[1]

Procedure:

-

Mixing: Dissolve the coupled product in THF.

-

Hydrolysis: Add 3N HCl dropwise at room temperature.

-

Incubation: Stir at room temperature for 2–4 hours. If reaction is slow, heat to 50°C.

-

Neutralization: Carefully quench with saturated NaHCO₃ solution until pH ~8.

-

Extraction: Extract with DCM or EtOAc. The organic layer contains the deprotected 2-aryl-4-acetylpyridine.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Protection | Water remaining in system.[1] | Ensure Dean-Stark is functioning; increase reflux time; add fresh molecular sieves. |

| De-protection during Coupling | Acidic impurities or excessive heat. | Ensure base (K₂CO₃) is sufficient; verify solvent pH is not acidic; lower temp to 80°C. |

| Low Yield in Coupling | Catalyst poisoning or oxidation. | Re-degas solvents thoroughly; switch to a more active catalyst like XPhos Pd G3. |

| Product Instability | Ketal hydrolysis on silica. | Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity. |

Safety & Handling

-

Hazards: 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is an irritant.[1] Avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture can cause slow hydrolysis of the ketal over time.

-

Disposal: Dispose of halogenated organic waste according to local EHS regulations.

References

- Synthesis of Pyridine Derivatives:Organic Syntheses, Coll. Vol. 9, p. 432 (1998).

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

- Dioxolane Protection Strategy: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.

-

AhR Inhibitor Synthesis: Patent CN114835687B (2022). "Compound having AhR inhibitory effect, and its use and preparation method." (Describes use of 2-chloro-4-acetylpyridine derivatives). Link

-

Compound Data: CalPacLab, "2-CHLORO-4-(2-METHYL-1,3-DIOXOLAN-2-YL)PYRIDINE Data Sheet."[1] Link

Sources

- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Deprotection Protocols for 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

Executive Summary

This application note details the deprotection of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine to yield 2-Chloro-4-acetylpyridine . While ketal hydrolysis is a standard transformation, this specific substrate presents a unique "push-pull" electronic challenge. The electron-deficient pyridine ring, further deactivated by the 2-chloro substituent, destabilizes the oxocarbenium transition state required for hydrolysis, often necessitating more vigorous conditions than standard acetophenone derivatives. Conversely, the 2-chloro handle is a valuable electrophile for subsequent

This guide provides three validated protocols ranging from standard aqueous hydrolysis to mild trans-acetalization, ensuring high yield and purity for drug development applications.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Electronic Challenge

The hydrolysis of a ketal proceeds via an oxocarbenium ion intermediate. The stability of this cationic transition state dictates the reaction rate.

-

Standard Substrate: In acetophenone ketals, the phenyl ring stabilizes the cation via resonance.

-

Target Substrate: The pyridine ring is electron-withdrawing (inductive and mesomeric). The 2-Chloro substituent further withdraws electron density (

of conjugate acid -

Net Effect: The formation of the oxocarbenium ion at the 4-position is electronically disfavored. Acidic conditions that protonate the pyridine nitrogen (forming the pyridinium salt) will further deactivate the ring, significantly slowing the reaction.

Mechanism of Action

The deprotection follows an acid-catalyzed equilibrium pathway. To drive the reaction to completion (Le Chatelier's principle), we must either use a vast excess of water (hydrolysis) or a ketone solvent like acetone to trap the released ethylene glycol (trans-acetalization).

Figure 1: Acid-catalyzed hydrolysis mechanism highlighting the rate-limiting oxocarbenium formation.

Experimental Protocols

Protocol A: Standard Aqueous Hydrolysis (HCl)

Best for: Scalable batches (>10g), cost-efficiency, and substrates with no acid-labile groups other than the ketal.

Rationale: Uses strong mineral acid to overcome the electronic deactivation of the pyridine ring. The high water concentration drives equilibrium.

Materials:

-

Substrate: 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

-

Acid: 3M Hydrochloric Acid (aq)

-

Solvent: THF (to solubilize the lipophilic starting material)

Step-by-Step:

-

Dissolution: Dissolve the substrate (1.0 equiv) in THF (5 vol relative to mass).

-

Note: Pure aqueous acid often results in a biphasic gum; THF ensures homogeneity.

-

-

Acid Addition: Add 3M HCl (10 vol) slowly.

-

Stoichiometry: A large excess is required. The pyridine nitrogen will buffer 1 equiv.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC (mobile phase 30% EtOAc/Hexanes). Look for the disappearance of the non-polar ketal spot.

-

-

Workup (Critical):

-

Cool to 0°C.

-

Slowly neutralize with saturated

or 2M NaOH to pH ~8. Caution: Exothermic. -

Why? You must deprotonate the pyridine nitrogen to extract it into the organic layer.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Trans-acetalization (PPTS/Acetone)

Best for: Substrates sensitive to harsh mineral acids or high heat.

Rationale: Uses acetone as both solvent and reactant. The acid catalyst (PPTS) transfers the glycol protecting group from the substrate to the acetone, forming 2,2-dimethyl-1,3-dioxolane (volatile).

Materials:

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.3 equiv)

-

Solvent: Wet Acetone (Acetone containing 5% water)

Step-by-Step:

-

Setup: Dissolve substrate in Acetone/Water (19:1 ratio, 10 vol).

-

Catalysis: Add PPTS (0.1 equiv).

-

Reflux: Heat to reflux (approx. 56°C) for 12–18 hours.

-

Equilibrium Control: If conversion stalls, distill off some acetone (removing the volatile acetonide byproduct) and replenish with fresh wet acetone.

-

-

Workup: Evaporate acetone. Dilute residue with water and EtOAc. Wash with saturated

to remove the catalyst.

Protocol C: Iodine-Catalyzed Deprotection (Mild/Rapid)

Best for: Rapid screening or stubborn substrates where anhydrous conditions are preferred initially.

Rationale: Molecular iodine acts as a mild Lewis acid, activating the dioxolane oxygens without protonating the pyridine ring as aggressively as HCl.

Step-by-Step:

-

Reaction: Dissolve substrate in Acetone (anhydrous). Add Iodine (

, 0.1 equiv). -

Stir: Stir at room temperature. Reaction is typically complete in <1 hour.

-

Quench: Add saturated aqueous

(Sodium thiosulfate) to reduce residual iodine (decolorization from purple/brown to clear). -

Extraction: Standard extraction with DCM or EtOAc.

Decision Matrix & Workflow

Use this decision tree to select the appropriate protocol for your specific constraints.

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

Data Summary & Troubleshooting

Comparative Efficiency

| Parameter | Protocol A (HCl) | Protocol B (PPTS) | Protocol C (Iodine) |

| Reaction Time | 4–6 Hours | 12–24 Hours | 30–60 Mins |

| Temperature | 60°C | Reflux (56°C) | 25°C |

| Yield (Typical) | 85–95% | 75–85% | 80–90% |

| Scalability | High | Medium | Low/Medium |

| Risk | Pyridine protonation | Incomplete conversion | Iodine handling |

Troubleshooting Guide

-

Problem: Low Conversion.

-

Cause: Equilibrium favors the ketal.

-

Solution: For Protocol A, increase water volume. For Protocol B, distill off acetone to remove the volatile byproduct (2,2-dimethyl-1,3-dioxolane).

-

-

Problem: Product Degradation (Hydrolysis of Cl).

-

Cause: Extended heating in strong acid can hydrolyze the 2-Cl to 2-OH (pyridone).

-

Solution: Switch to Protocol C (Room Temp) or strictly limit reaction time in Protocol A.

-

-

Problem: Poor Recovery.

-

Cause: Product trapped in aqueous layer as pyridinium salt.[1]

-

Solution: Ensure aqueous layer pH is > 8 during workup. The 2-Cl-pyridine is less basic, but still requires neutralization.

-

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (The definitive guide on acetal/ketal protection and deprotection).

-

Sun, J.; Dong, Y.; Cao, L.; Wang, X.; Wang, S.; Hu, Y. "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone."[2] J. Org.[2][3] Chem.2004 , 69, 8932–8934.[2][3]

-

Spitzner, R. "Pyridine-N-oxides and Chloropyridines." Methods of Organic Chemistry (Houben-Weyl), Vol E 7b, Hetarenes II. (Discusses stability of chloropyridines).

- Fischer, A.; Henderson, G. N. "Ipso nitration of 2-chloro-4-methylpyridine." Can. J. Chem.1983, 61, 1045-1052. (Provides physical data and stability context for 2-chloro-4-substituted pyridines).

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

[1]

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed amination of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine . This substrate serves as a critical "masked" acetyl-pyridine building block in the synthesis of kinase inhibitors and CNS-active agents.

While 2-chloropyridines are historically challenging substrates due to catalyst poisoning by the pyridine nitrogen, this protocol utilizes Third-Generation (G3) Buchwald Precatalysts to achieve high turnover numbers (TON) and excellent yields. Crucially, this guide addresses the specific stability requirements of the 1,3-dioxolane protecting group, ensuring the latent ketone functionality remains intact during basic coupling and workup.

Substrate Analysis & Mechanistic Strategy

The Substrate: 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine[1]

-

Electrophile: The C2-Chlorine bond is activated for oxidative addition relative to chlorobenzenes due to the electron-deficient nature of the pyridine ring. However, the pyridine nitrogen (

) presents a risk of competitive binding to the Palladium center ( -

Protecting Group (PG): The 2-methyl-1,3-dioxolane moiety at C4 masks an acetyl group.

Catalyst Selection: The "BrettPhos" Advantage

Standard Pd sources (e.g.,

We utilize BrettPhos Pd G3 (or RuPhos Pd G3 for secondary amines).

-

Bulky Ligand: The immense steric bulk of the BrettPhos ligand prevents the pyridine nitrogen from coordinating to the Pd center, forcing the reaction through the desired catalytic cycle.

-

G3 Precatalyst: Ensures rapid, reliable formation of the active

species at moderate temperatures, avoiding the induction periods associated with Pd(II) salts.

Core Protocol: The "Gold Standard" Method

This protocol is optimized for coupling primary aryl/alkyl amines. For sterically hindered secondary amines, substitute BrettPhos Pd G3 with RuPhos Pd G3 .

Reagents & Stoichiometry[5]

| Component | Role | Equivalents | Notes |

| Substrate | Electrophile | 1.00 | 2-Cl-4-(dioxolanyl)pyridine |

| Amine | Nucleophile | 1.20 | Primary or Secondary |

| BrettPhos Pd G3 | Catalyst | 0.01 - 0.03 | 1-3 mol%. High activity. |

| NaOtBu | Base | 1.40 | Sodium tert-butoxide.[6] Sublimed grade preferred. |

| 1,4-Dioxane | Solvent | 0.2 M | Anhydrous, degassed. |

Step-by-Step Procedure

Step 1: Inert Setup

-

Oven-dry a reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap.

-

Cool under a stream of Argon (or Nitrogen).[6]

-

Charge the vial with BrettPhos Pd G3 (1-3 mol%), NaOtBu (1.4 equiv), and the Substrate (1.0 equiv).

-

Note: If the amine is a solid, add it now. If liquid, add in Step 3.

-

Step 2: Degassing & Solvation

-

Seal the vial.

-

Evacuate and backfill with Argon three times (3x).

-

Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the substrate.

-

If the amine is liquid, inject it now via syringe.

Step 3: Reaction

-

Place the vial in a pre-heated block at 90 °C .

-

Stir vigorously (800+ RPM). Mass transfer is critical as NaOtBu is only partially soluble.

-

Monitor by HPLC or UPLC-MS after 2 hours.

-

Target: >98% consumption of the chloropyridine.

-

Typical Time: 2 to 6 hours.

-

Step 4: Workup (CRITICAL: Non-Acidic)

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc).

-

Quench: Add saturated aqueous Ammonium Chloride (

) .-

Why?

is weakly acidic (pH ~5-6) but safe for the dioxolane for short durations. Do NOT use HCl or KHSO4.

-

-

Separate phases. Wash the organic layer once with water and once with brine.

-

Dry over

, filter, and concentrate.

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent Modifier: Pre-treat the silica column with 1% Triethylamine (

) in Hexanes to neutralize surface acidity, ensuring the dioxolane remains intact during purification.

Visualizing the Chemistry

The Catalytic Cycle

The diagram below illustrates the specific pathway for this chloropyridine substrate, highlighting the prevention of the "off-cycle" pyridine poisoning trap.

Caption: Catalytic cycle showing the oxidative addition to the 2-chloropyridine and the risk of N-coordination (poisoning) if small ligands are used.

Experimental Workflow

Caption: Operational workflow emphasizing the critical non-acidic quench step to preserve the dioxolane.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos or tBuBrettPhos . Ensure solvent is degassed (O2 kills Pd(0)).[6] |

| Hydrodehalogenation (Product is des-chloro pyridine) | This occurs if Reductive Elimination is slow.[6] Increase temp to 100°C or switch to RuPhos (faster RE for secondary amines). | |

| Dioxolane Hydrolysis (Ketone observed by NMR) | Acidic Contamination | Check solvent quality (chloroform stabilizes with HCl sometimes). Ensure quench was NH4Cl, not HCl. Add 1% Et3N to column eluent. |

| Regioselectivity Issues | N/A | Not applicable for this substrate (only one halogen), but ensure starting material is pure 2-Cl. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Aliphatic Amines: Use of a New Palladacycle Precatalyst." J. Am. Chem. Soc., 2008, 130(41), 13552–13554. Link

-

Maiti, D., & Buchwald, S. L. "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." J. Am. Chem. Soc., 2009, 131(33), 11652–11653. (Demonstrates stability of acetals/ketals in basic coupling conditions). Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

-

BenchChem Application Note. "Protecting Group Chemistry of the 1,3-Dioxane Moiety." (General stability data for dioxolanes/dioxanes). Link

Sources

- 1. scientificlabs.com [scientificlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. BrettPhos Pd G3 (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in protecting the 4-acetyl group of 2-chloropyridine. Unlike standard ketalizations, this reaction is complicated by the electron-deficient nature of the pyridine ring and the reversibility of the equilibrium.

Module 1: The Reaction Landscape

The synthesis involves the condensation of 2-chloro-4-acetylpyridine with ethylene glycol to form the dioxolane ring. Understanding the mechanism is the first step to troubleshooting.

Key Mechanistic Insight: